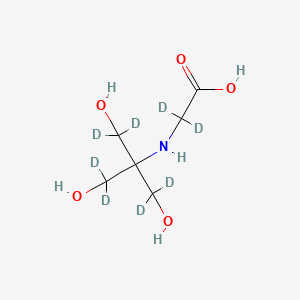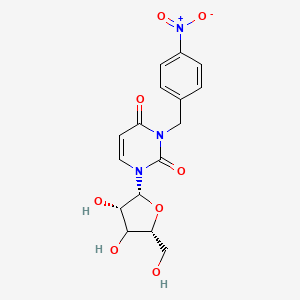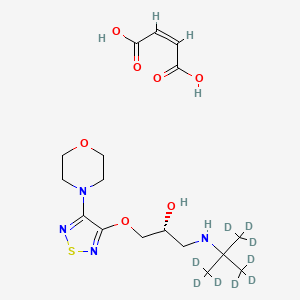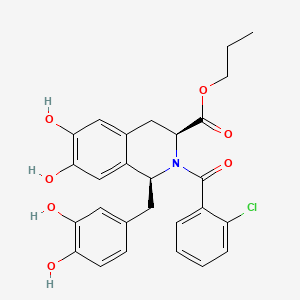![molecular formula C11H17N3O5 B12405688 4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one is a nucleoside analog with significant biological activity. It is known for its antiviral properties, particularly against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV). This compound is a potent nucleoside reverse transcriptase inhibitor (NRTI), making it a valuable agent in antiviral therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.
Glycosylation: The pyrimidine base is then glycosylated with a protected sugar derivative. This step typically involves the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Deprotection: The final step involves the removal of protecting groups under mild conditions to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Key considerations include:
Optimization of Reaction Conditions: Industrial processes often involve optimizing reaction conditions to maximize yield and minimize by-products.
Purification: High-performance liquid chromatography (HPLC) and crystallization are commonly used to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the compound.
化学反应分析
Types of Reactions
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the nucleophile used.
科学研究应用
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral replication.
Medicine: Used in the development of antiviral drugs for the treatment of HIV, HBV, and HCV.
Industry: Employed in the production of antiviral medications and as a reference standard in quality control.
作用机制
The compound exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is essential for viral replication. It acts as a chain terminator, preventing the elongation of the viral DNA strand. The molecular targets include the active site of the reverse transcriptase enzyme, where it competes with natural nucleosides for incorporation into the viral DNA .
相似化合物的比较
Similar Compounds
Lamivudine: Another nucleoside reverse transcriptase inhibitor with similar antiviral properties.
Emtricitabine: A nucleoside analog used in the treatment of HIV.
Zidovudine: An early nucleoside reverse transcriptase inhibitor used in HIV therapy.
Uniqueness
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its specific stereochemistry and the presence of a methoxy group, which enhances its binding affinity and potency against resistant strains of viruses .
属性
分子式 |
C11H17N3O5 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7?,8+,10-/m1/s1 |
InChI 键 |
CNVRVGAACYEOQI-LCFZEIEZSA-N |
手性 SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)OC |
规范 SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
